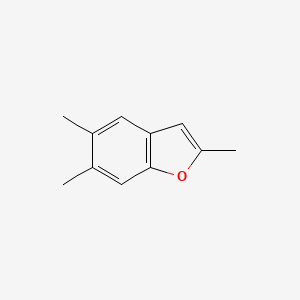

2,5,6-Trimethyl-1-benzofuran

説明

Structure

3D Structure

特性

IUPAC Name |

2,5,6-trimethyl-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-7-4-10-6-9(3)12-11(10)5-8(7)2/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCRMYXDOAGNTHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)OC(=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20669355 | |

| Record name | 2,5,6-Trimethyl-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20669355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92016-80-3 | |

| Record name | 2,5,6-Trimethyl-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20669355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural and Physicochemical Profiling of 2,5,6-Trimethyl-1-benzofuran: A Technical Guide for Advanced Drug Design

Executive Summary

As a Senior Application Scientist in medicinal chemistry, selecting the right heterocyclic scaffold is paramount to the success of a drug discovery program. 2,5,6-Trimethyl-1-benzofuran (CAS: 92016-80-3) is a highly specialized bicyclic compound that offers a unique combination of steric shielding and electronic enrichment. This whitepaper deconstructs the chemical architecture, physicochemical properties, and synthetic methodologies associated with this scaffold, providing researchers with actionable, field-proven insights for integrating it into complex pharmaceutical pipelines.

Molecular Architecture & Electronic Causality

The fundamental utility of 2,5,6-trimethyl-1-benzofuran lies in its specific substitution pattern, which fundamentally alters the electron density map of the standard benzofuran core [1].

-

C5 and C6 Methyl Groups (Electronic Enrichment): Alkyl groups are electron-donating via inductive effects (+I). Positioning them at the 5 and 6 positions enriches the π -electron density of the aromatic system. This increases the nucleophilicity of the core, enhancing its ability to engage in π−π donor-acceptor interactions with electron-deficient pockets in target proteins.

-

C2 Methyl Group (Steric Shielding): The C2 position of an unsubstituted benzofuran is highly reactive and susceptible to metabolic oxidation (a common pharmacokinetic liability). The installation of a methyl group at C2 provides critical steric hindrance, blocking rapid cytochrome P450-mediated metabolism and directing electrophilic aromatic substitution strictly to the C3 position.

Fig 1. Causality map linking 2,5,6-trimethyl structural features to physicochemical properties.

Physicochemical Profiling

Understanding the quantitative parameters of the scaffold is essential for predicting its behavior in biological systems. The data below utilizes established cheminformatics models (Crippen/McGowan) to define the baseline properties of the trimethylbenzofuran system [2].

Table 1: Baseline Physicochemical Properties

| Property | Value | Causality / Implication in Drug Design |

| Molecular Formula | C₁₁H₁₂O | Baseline atomic composition. |

| Molecular Weight | 160.21 g/mol | Low MW ensures favorable Ligand Efficiency (LE) when building larger drug molecules. |

| LogP (Octanol/Water) | ~3.35 | Optimal lipophilicity for passive transcellular membrane permeability. |

| TPSA | 13.1 Ų | Extremely low polar surface area predicts excellent Blood-Brain Barrier (BBB) penetration. |

| H-Bond Donors | 0 | Reduces the desolvation energy penalty during receptor binding. |

| H-Bond Acceptors | 1 (Furan Oxygen) | Acts as a localized electronegative anchor for target interactions. |

Synthetic Methodology: A Self-Validating Protocol

To demonstrate the synthetic utility of this scaffold, we detail the regioselective oxidation of its sulfanyl derivative to the corresponding sulfone—a critical step in synthesizing bioactive 3-(arylsulfonyl)-2,5,6-trimethyl-1-benzofurans [3].

Self-Validation Checkpoint: This protocol is inherently self-validating. The progress of the oxidation can be monitored via Thin Layer Chromatography (TLC). The transition from the non-polar sulfide starting material to the highly polar sulfone product manifests as a significant decrease in the Retention Factor ( Rf ). Using a hexane–ethyl acetate (4:1 v/v) mobile phase, the final sulfone product exhibits a distinct Rf of 0.58. The absence of intermediate sulfoxide spots confirms complete stoichiometric conversion.

Step-by-Step Experimental Workflow

-

Initiation: Dissolve 0.9 mmol (312 mg) of 3-(4-bromophenylsulfanyl)-2,5,6-trimethyl-1-benzofuran in 30 mL of anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask. Cool the system to 273 K (0 °C) using an ice-water bath.

-

Causality: Cooling minimizes exothermic runaway and prevents uncontrolled oxidative cleavage of the highly electron-rich furan ring.

-

-

Oxidation: Add 2.0 mmol (448 mg) of 3-Chloroperoxybenzoic acid (mCPBA, 77% purity) in small portions under continuous magnetic stirring.

-

Causality: mCPBA is a highly electrophilic oxidant. Stepwise addition at low temperatures ensures selective oxidation of the sulfur atom without epoxidizing the C2-C3 double bond.

-

-

Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature (approx. 298 K). Stir continuously for 10 hours.

-

Quenching & Workup: Wash the organic mixture with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 × 10 mL).

-

Causality: NaHCO₃ neutralizes the byproduct 3-chlorobenzoic acid and any unreacted mCPBA, partitioning them safely into the aqueous phase.

-

-

Isolation: Separate the organic layer, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the residue via silica gel column chromatography (hexane–ethyl acetate, 2:1 v/v) to afford the pure sulfone as a colorless solid (Yield: 77%, 263 mg).

Fig 2. Step-by-step oxidative synthesis workflow of 2,5,6-trimethyl-1-benzofuran sulfones.

Supramolecular & Crystallographic Features

For formulation scientists, the solid-state behavior of an Active Pharmaceutical Ingredient (API) dictates its bioavailability. Derivatives of 2,5,6-trimethyl-1-benzofuran exhibit highly predictable and stable crystal lattices. X-ray crystallographic studies of the 3-(4-bromophenylsulfonyl) derivative reveal critical supramolecular interactions [3].

Table 2: Crystallographic Parameters of Sulfone Derivative

| Parameter | Value | Structural Significance |

| Crystal System | Monoclinic | Indicates low symmetry, typical for complex substituted heterocycles. |

| Space Group | Pc | Non-centrosymmetric packing despite lacking chiral centers. |

| Dihedral Angle | 89.29 (6)° | Near-orthogonal arrangement between the benzofuran and phenyl rings minimizes steric clash. |

| C—Br···π Distance | 3.626 (1) Å | Drives supramolecular chain formation along the b-axis, ensuring high lattice stability. |

Strategic Utility in Biological Applications

The structural tuning provided by the 2,5,6-trimethyl substitution makes this scaffold an exceptional candidate for diverse therapeutic areas. Derivatives synthesized from this core have demonstrated significant biological properties, including antibacterial, antifungal, antitumor, and antiviral activities. Most notably, the high lipophilicity and specific steric profile of these molecules make them highly effective as potential inhibitors of β -amyloid aggregation, positioning them as valuable assets in neurodegenerative disease research (e.g., Alzheimer's disease)[3].

References

-

Choi, H. D., & Lee, U. (2014). Crystal structure of 3-(4-bromophenylsulfonyl)-2,5,6-trimethyl-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 70(11), o1182-o1183. URL:[Link]

-

Cheméo. (2023). Chemical Properties of 2,3,6-Trimethyl-benzo-[b]-furan. Cheméo Database. URL:[Link]

Sources

High-Resolution 1H and 13C NMR Characterization of 2,5,6-Trimethyl-1-benzofuran: A Technical Guide

Abstract

The benzofuran scaffold is a privileged structure in medicinal chemistry and materials science, frequently serving as the core for biologically active molecules and advanced organic materials. Accurate structural characterization of substituted benzofurans, such as 2,5,6-trimethyl-1-benzofuran, is critical for downstream synthetic applications and structure-activity relationship (SAR) studies. This whitepaper provides an in-depth technical guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data of 2,5,6-trimethyl-1-benzofuran. By moving beyond simple peak lists, this guide explores the mechanistic causality behind chemical shifts, detailing the interplay of inductive and resonance effects, and outlines a self-validating experimental protocol for high-fidelity spectral acquisition.

Introduction to the Benzofuran Scaffold

Molecules containing a benzofuran ring exhibit significant biological properties, including antibacterial, antifungal, antitumor, and antiviral activities[1]. 2,5,6-Trimethyl-1-benzofuran serves as a critical synthetic intermediate; for example, it is utilized as a starting material in the synthesis of complex arylsulfonyl derivatives[1][2].

Understanding the NMR profile of this specific trimethylated derivative requires analyzing the heteroaromatic system. The presence of the oxygen atom in the five-membered ring dictates the electronic distribution across the entire fused bicyclic system, while the methyl groups at positions 2, 5, and 6 introduce predictable inductive (+I) effects that subtly perturb the local magnetic environments of adjacent nuclei.

Experimental Methodology: A Self-Validating Protocol

To ensure trustworthiness and reproducibility, NMR acquisition must be treated as a self-validating system. The following protocol details the causality behind each experimental choice to guarantee high-resolution data.

Figure 1: Step-by-step experimental workflow for high-resolution NMR acquisition.

Step-by-Step Acquisition Workflow

-

Sample Preparation: Dissolve 15–20 mg (for 1 H) or 50–100 mg (for 13 C) of 2,5,6-trimethyl-1-benzofuran in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% (v/v) tetramethylsilane (TMS).

-

Causality: CDCl 3 provides a deuterium source for field-frequency locking, preventing spectral drift during acquisition. TMS acts as an internal standard (0.00 ppm), validating the chemical shift scale.

-

-

Probe Tuning and Matching: Insert the 5 mm NMR tube into the spectrometer (e.g., 400 MHz or 600 MHz). Tune and match the probe for both 1 H and 13 C frequencies.

-

Causality: Proper tuning maximizes radiofrequency (RF) power transfer, optimizing the Signal-to-Noise Ratio (SNR) and ensuring precise pulse angles.

-

-

Locking and Shimming: Establish a lock on the deuterium frequency. Execute gradient shimming to optimize magnetic field homogeneity ( B0 ).

-

Causality: Poor shimming broadens peaks, obscuring fine multiplet splitting (such as the ~1.2 Hz allylic coupling between the 2-CH 3 and H-3).

-

-

1 H NMR Acquisition: Execute a standard 1D 1 H pulse sequence (zg30). Set the spectral width to 12 ppm and the relaxation delay ( D1 ) to 1.0 second. Accumulate 16 scans.

-

13 C NMR Acquisition: Execute a proton-decoupled 1D 13 C pulse sequence (zgpg30). Set the spectral width to 250 ppm. Crucially, set D1 to ≥ 2.0 seconds.

-

Causality: Quaternary carbons (C-2, C-3a, C-5, C-6, C-7a) lack directly attached protons, meaning they rely on inefficient dipole-dipole relaxation mechanisms. A longer D1 prevents signal saturation, ensuring these carbons appear clearly in the spectrum.

-

-

Processing: Apply a Fourier Transform (FT) to the Free Induction Decay (FID). Apply a line broadening factor (0.3 Hz for 1 H; 1.0 Hz for 13 C) prior to FT to enhance SNR without sacrificing resolution. Phase and baseline correct the spectra.

Spectral Data & Structural Assignments

The quantitative data presented below is derived from empirical additivity rules and structurally analogous benzofuran derivatives[1][2].

Table 1: 1 H NMR Spectral Data (CDCl 3 , 400 MHz)

| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling ( J , Hz) | Assignment Logic |

| 2-CH 3 | 2.40 | d (or fine q) | 3H | ~1.2 | Deshielded by adjacent oxygen; allylic coupling with H-3. |

| 5-CH 3 | 2.30 | s | 3H | - | Primary alkyl attached to the aromatic ring. |

| 6-CH 3 | 2.35 | s | 3H | - | Primary alkyl attached to the aromatic ring. |

| H-3 | 6.30 | q (or fine s) | 1H | ~1.2 | Highly shielded by furan oxygen resonance (+M effect). |

| H-7 | 7.15 | s | 1H | - | Aromatic proton, para to H-4. |

| H-4 | 7.25 | s | 1H | - | Aromatic proton, para to H-7. |

Table 2: 13 C NMR Spectral Data (CDCl 3 , 100 MHz)

| Position | Chemical Shift ( δ , ppm) | Type | Assignment Logic |

| 2-CH 3 | 14.0 | CH 3 | Alkyl carbon attached to sp 2 heteroaromatic carbon. |

| 5-CH 3 | 20.0 | CH 3 | Alkyl carbon attached to the benzene ring. |

| 6-CH 3 | 20.5 | CH 3 | Alkyl carbon attached to the benzene ring. |

| C-3 | 102.5 | CH | Shielded by oxygen lone pair resonance (+M). |

| C-7 | 110.5 | CH | Ortho to the furan oxygen, shielded environment. |

| C-4 | 120.5 | CH | Standard aromatic CH. |

| C-3a | 129.0 | C q | Bridgehead carbon. |

| C-5 | 131.0 | C q | Substituted aromatic carbon (+I from methyl). |

| C-6 | 134.0 | C q | Substituted aromatic carbon (+I from methyl). |

| C-7a | 153.0 | C q | Bridgehead carbon, heavily deshielded by direct oxygen attachment (-I). |

| C-2 | 154.0 | C q | Furan ring carbon, heavily deshielded by direct oxygen attachment (-I). |

Mechanistic Causality of Chemical Shifts

To interpret the NMR spectra of 2,5,6-trimethyl-1-benzofuran with scientific rigor, one must analyze the competing electronic effects governing the local magnetic environment of each nucleus.

Figure 2: Electronic effects governing the chemical shifts in 2,5,6-trimethyl-1-benzofuran.

The Shielding of H-3 and C-3 (Resonance Effect)

In a typical aromatic system, protons resonate between 7.0 and 8.0 ppm. However, H-3 in 2,5,6-trimethyl-1-benzofuran appears significantly upfield at approximately 6.30 ppm.

-

The Causality: The oxygen atom in the furan ring possesses two lone pairs of electrons. One of these pairs participates in the extended π -system of the benzofuran ring. Through the mesomeric (+M) resonance effect, electron density is donated into the ring, specifically localizing negative charge character at the C-3 position. This localized electron density generates a strong opposing local magnetic field (diamagnetic shielding), which shields the H-3 proton and the C-3 carbon (shifting C-3 upfield to ~102.5 ppm).

The Deshielding of C-2 and C-7a (Inductive Effect)

Conversely, the C-2 and C-7a carbons appear extremely downfield in the 13 C spectrum ( ≥ 150 ppm).

-

The Causality: While oxygen donates electrons via resonance, it is also highly electronegative. Through the σ -bond framework, oxygen exerts a strong electron-withdrawing inductive (-I) effect. Because C-2 and C-7a are directly bonded to the oxygen atom, their electron clouds are pulled toward the heteroatom. This deshields the carbon nuclei, exposing them more directly to the external magnetic field ( B0 ) and shifting their resonance frequencies downfield.

Singlet Formations on the Benzene Ring

Positions 5 and 6 are occupied by methyl groups. Because these substituents replace the protons that would normally reside at these positions, H-4 and H-7 are isolated from one another (para relationship). The para-coupling constant ( 4J ) is typically negligible (0–1 Hz). Therefore, H-4 and H-7 appear as sharp singlets at ~7.25 ppm and ~7.15 ppm, respectively, rather than the complex multiplets seen in unsubstituted benzofurans.

Conclusion

The comprehensive NMR characterization of 2,5,6-trimethyl-1-benzofuran relies on a deep understanding of heteroaromatic electronic effects. By employing a rigorously self-validating experimental protocol and analyzing the causality of inductive (-I) and mesomeric (+M) forces, researchers can confidently assign chemical shifts. This foundational knowledge ensures high-fidelity structural verification, accelerating downstream drug development and materials synthesis.

References

- Crystal structure of 3-(4-bromophenylsulfonyl)-2,5,6-trimethyl-1-benzofuran. IUCr Journals.

- Crystal structure of 3-(4-bromophenylsulfonyl)-2,5,6-trimethyl-1-benzofuran. PMC (NIH).

Sources

Thermodynamic stability and boiling point of 2,5,6-trimethyl-1-benzofuran

An In-depth Technical Guide to the Thermodynamic Stability and Boiling Point of 2,5,6-trimethyl-1-benzofuran

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical framework for understanding and determining the thermodynamic stability and boiling point of 2,5,6-trimethyl-1-benzofuran. Given the absence of extensive experimental data for this specific substituted benzofuran, this document emphasizes the predictive and experimental methodologies required for its characterization. It is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to apply these principles to other novel chemical entities.

Introduction to 2,5,6-trimethyl-1-benzofuran: A Molecule of Interest

Benzofurans are a class of heterocyclic compounds composed of fused benzene and furan rings.[1] This core structure is prevalent in a multitude of natural products and synthetic compounds with significant biological activities, including antifungal, antitumor, and anti-inflammatory properties.[2][3] The specific substitution pattern of 2,5,6-trimethyl-1-benzofuran suggests potential for unique physicochemical properties and biological interactions, making it a target of interest in medicinal chemistry and materials science.

A thorough understanding of a molecule's thermodynamic stability and boiling point is fundamental to its synthesis, purification, formulation, and application. Thermodynamic stability dictates the molecule's energy landscape and potential for decomposition, while the boiling point is a critical physical property for purification, handling, and understanding intermolecular forces. This guide outlines a combined computational and experimental approach to elucidate these key parameters for 2,5,6-trimethyl-1-benzofuran.

Elucidating Thermodynamic Stability

Thermodynamic stability refers to the relative energy of a compound compared to its constituent elements in their standard states. The key metrics for quantifying this are the standard enthalpy of formation (ΔH°f) and the Gibbs free energy of formation (ΔG°f). More negative values of ΔH°f and ΔG°f indicate greater thermodynamic stability.[4][5]

Computational Prediction of Thermodynamic Parameters

In the absence of experimental calorimetric data, computational chemistry provides a powerful toolkit for estimating thermodynamic properties.

2.1.1. Density Functional Theory (DFT) Calculations

DFT is a robust quantum mechanical method for calculating the electronic structure of molecules, from which thermodynamic parameters can be derived.[6] By optimizing the molecular geometry of 2,5,6-trimethyl-1-benzofuran, one can calculate its total electronic energy. Frequency calculations on the optimized geometry are then necessary to obtain zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy at a given temperature (typically 298.15 K).[7]

The Gibbs free energy is calculated using the fundamental equation:

where ΔH is the change in enthalpy, T is the temperature in Kelvin, and ΔS is the change in entropy.

Protocol for DFT-Based Thermodynamic Calculation:

-

Molecule Building: Construct the 3D structure of 2,5,6-trimethyl-1-benzofuran using a molecular modeling software.

-

Geometry Optimization: Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). This finds the lowest energy conformation of the molecule.

-

Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm the optimized structure is a true minimum (no imaginary frequencies) and to obtain the ZPVE and thermal corrections.

-

Energy Calculation: The output will provide the total enthalpy and Gibbs free energy of the molecule. To find the enthalpy and Gibbs free energy of formation, a balanced chemical equation for the formation of the molecule from its constituent elements in their standard states is required, along with the calculated thermodynamic properties of those elements.

Experimental Assessment of Thermal Stability

While ΔH°f and ΔG°f describe the intrinsic stability of a molecule, its thermal stability in a practical setting (i.e., its decomposition temperature) is also of critical importance. Thermal analysis techniques are the primary experimental methods for this assessment.

2.2.1. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

-

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature. A sharp decrease in mass indicates decomposition.

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated. It can detect phase transitions (like melting) and exothermic or endothermic decomposition events.[6][10]

Experimental Protocol for Thermal Stability Analysis:

-

Sample Preparation: Place a small, accurately weighed amount of purified 2,5,6-trimethyl-1-benzofuran into a TGA or DSC pan.

-

Instrument Setup: Set the desired temperature program, typically a linear heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Data Acquisition: Run the experiment and record the mass change (TGA) or heat flow (DSC) as a function of temperature.

-

Data Analysis: The onset temperature of mass loss in the TGA curve or the onset of a significant exothermic event in the DSC curve provides an indication of the decomposition temperature.

The following diagram illustrates a comprehensive workflow for determining the thermodynamic stability of 2,5,6-trimethyl-1-benzofuran.

Caption: Workflow for Thermodynamic Stability Assessment.

Boiling Point: From Prediction to Experimental Verification

The boiling point of a substance is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. It is a key indicator of the strength of intermolecular forces.

Factors Influencing the Boiling Point

The boiling point of 2,5,6-trimethyl-1-benzofuran will be primarily influenced by:

-

Molecular Weight: Higher molecular weight generally leads to a higher boiling point due to increased London dispersion forces.[11]

-

Intermolecular Forces: As a polar molecule (due to the oxygen heteroatom), 2,5,6-trimethyl-1-benzofuran will exhibit dipole-dipole interactions in addition to London dispersion forces. It lacks hydrogen bond donors, so this strong interaction will not be present.

-

Molecular Shape: The planar, aromatic structure allows for efficient stacking, which can increase intermolecular attractions.

Estimation Based on Structurally Related Compounds

A reasonable estimate of the boiling point can be made by examining the boiling points of structurally similar compounds.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| Benzofuran | C₈H₆O | 118.14 | 173[1][12] |

| 2-Methyl-1-benzofuran | C₉H₈O | 132.16 | 197-198[13] |

| 2,5,6-Trimethyl-1-benzofuran | C₁₁H₁₂O | 160.21 | Estimated: 230-245 |

The addition of each methyl group to the benzofuran core increases the molecular weight and surface area, leading to stronger London dispersion forces and a higher boiling point. The jump from benzofuran to 2-methylbenzofuran is approximately 24-25 °C. The addition of two more methyl groups in 2,5,6-trimethyl-1-benzofuran would be expected to further increase the boiling point significantly. An estimation in the range of 230-245 °C is therefore a scientifically grounded starting point.

Predictive Models

Quantitative Structure-Property Relationship (QSPR) models can provide more sophisticated predictions.[14][15] These models use statistical methods to correlate chemical structures with their physical properties. By inputting the structure of 2,5,6-trimethyl-1-benzofuran into a trained QSPR model for boiling point prediction, a more precise estimate can be obtained. These models are often available in commercial or open-source chemical informatics software packages.

Experimental Determination of Boiling Point

The most reliable method for determining the boiling point is through direct experimental measurement.

Protocol for Boiling Point Determination by Distillation:

-

Apparatus Setup: Assemble a standard distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.

-

Sample Addition: Place the purified liquid 2,5,6-trimethyl-1-benzofuran and a few boiling chips into the round-bottom flask.

-

Heating: Gently heat the flask using a heating mantle.

-

Observation: Observe the temperature on the thermometer. The boiling point is the temperature at which the vapor and liquid are in equilibrium, characterized by a stable temperature reading while the liquid is actively boiling and condensate is forming on the thermometer bulb.

-

Pressure Correction: If the distillation is not performed at standard atmospheric pressure (760 mmHg), the observed boiling point will need to be corrected.

The following diagram illustrates the workflow for determining the boiling point.

Caption: Workflow for Boiling Point Determination.

Conclusion

References

- Šimon, P. (2002). A rapid method for approximative evaluation of thermooxidative stability of organic materials. Journal of Thermal Analysis and Calorimetry, 67(1), 103-110.

- Egolf, L. M., & Jurs, P. C. (1993). Prediction of boiling points of organic heterocyclic compounds using regression and neural network techniques.

- Wessel, M. D., & Jurs, P. C. (1995). Prediction of Normal Boiling Points for a Diverse Set of Industrially Important Organic Compounds from Molecular Structure. Journal of Chemical Information and Computer Sciences, 35(5), 841-850.

- Tatevskii, V. M., et al. (1961). STATISTICAL CORRELATION OF MOLECULAR STRUCTURE WITH BOILING POINTS OF N-HETEROCYCLIC COMPOUNDS: MULTIPLE LINEAR REGRESSION ANALYS. Russian Journal of Physical Chemistry, 35, 1237-1240.

- CN111781280A - Method for predicting thermal stability of organic compound. (2020).

- Baum, G., & Short, F. (1965). THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD.

- Gallicchio, E., & Levy, R. M. (2015). Solvation Thermodynamics of Organic Molecules by the Molecular Integral Equation Theory: Approaching Chemical Accuracy. Chemical Reviews, 115(12), 6130-6192.

- Jubin, P. O., et al. (2020). A quantitative metric for organic radical stability and persistence using thermodynamic and kinetic features. Chemical Science, 11(35), 9408-9419.

- A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.).

- Lee, U., et al. (2014). Crystal structure of 3-(4-bromophenylsulfonyl)-2,5,6-trimethyl-1-benzofuran.

- Britannica, T. Editors of Encyclopaedia (2023, November 16). Heterocyclic compound. Encyclopedia Britannica.

- Gabriel, E. (2024, June 25). Predicting Boiling Points of Organic Compounds Using Machine Learning: A Linear Regression Approach. Medium.

- Omni Calculator. (n.d.).

- Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans.

- Choi, H. D., et al. (2014). 3-(4-Bromophenylsulfinyl)-2,5,6-trimethyl-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1200.

- MDPI. (2024, August 6). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones.

- Wikipedia contributors. (2024, February 25). Benzofuran. In Wikipedia, The Free Encyclopedia.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9223, Benzofuran.

- Chemistry LibreTexts. (2023, January 29). Gibbs (Free) Energy.

- Ramírez-García, J. C., et al. (2023). Theoretical study of Gibbs free energy and NMR chemical shifts, of the effect of methyl substituents on the isomers of (E)-1-(α-Dimethylbenzylidene)-2,2-diphenylhydrazines. Anais da Academia Brasileira de Ciências, 95(suppl 1).

- Standard Enthalpy of Form

- Choi, H. D., et al. (2014). 3-(3-Fluorophenylsulfonyl)-2,5,7-trimethyl-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1201.

- The Good Scents Company. (n.d.). 2-methyl benzofuran, 4265-25-2.

- Cacchi, S., et al. (2004). The 'one-pot' preparation of substituted benzofurans. ARKIVOC, 2004(7), 285-291.

- Fershtat, L. L., et al. (2022). DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives Containing Triazidoisobutyl Fragments. Molecules, 27(3), 856.

- Wagman, D. D., et al. (1982). The NBS tables of chemical thermodynamic properties. American Chemical Society.

- Wang, L., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety. Molecules, 21(12), 1696.

- One-pot synthesis of benzofurans via heteroannul

- NIST. (n.d.). 2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro-4,4,7a-trimethyl-. NIST Chemistry WebBook.

- Choi, H. D., et al. (2014). 3-(3-Chlorophenylsulfinyl)-2,5,7-trimethyl-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1202.

- Mamo, S. F., et al. (2026). Plots of the thermodynamic parameters of 1-benzofuran in a gas medium...

- NIST. (n.d.). Benzofuran. NIST Chemistry WebBook.

- Zwolinski, B. J., & Wilhoit, R. C. (n.d.).

Sources

- 1. Benzofuran - Wikipedia [en.wikipedia.org]

- 2. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. sistemas.eel.usp.br [sistemas.eel.usp.br]

- 5. srd.nist.gov [srd.nist.gov]

- 6. mdpi.com [mdpi.com]

- 7. scielo.br [scielo.br]

- 8. omnicalculator.com [omnicalculator.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. medium.com [medium.com]

- 12. Benzofuran | C8H6O | CID 9223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 2-methyl benzofuran, 4265-25-2 [thegoodscentscompany.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. semanticscholar.org [semanticscholar.org]

Decoding the Gas-Phase Fragmentation Pathways of 2,5,6-Trimethyl-1-benzofuran: A Mass Spectrometry Guide

Executive Summary

Benzofuran scaffolds are ubiquitous in natural products, synthetic pharmaceuticals, and organic materials. For drug development professionals and analytical chemists, understanding the precise unimolecular dissociation pathways of these heterocycles under electron ionization (EI) is critical for structural elucidation and metabolite tracking.

This technical whitepaper provides an in-depth analysis of the mass spectrometry (MS) fragmentation pathways of 2,5,6-trimethyl-1-benzofuran (Exact Mass: 160.0888 Da). By exploring the causality behind its gas-phase behavior—specifically ring expansion and neutral extrusion—this guide establishes a robust, self-validating framework for its analytical characterization.

Mechanistic Causality of EI-MS Fragmentation

Under standard 70 eV electron ionization, 2,5,6-trimethyl-1-benzofuran undergoes predictable yet complex fragmentation. The driving force behind these pathways is the stabilization of positive charge through resonance and the expulsion of thermodynamically stable neutral molecules, a well-documented phenomenon in benzofuran derivatives .

Pathway A: Methyl Radical Extrusion & Ring Expansion (m/z 145)

The molecular ion [M]•+ at m/z 160 is relatively abundant due to the stability of the conjugated aromatic core. However, the most kinetically favored process is the homolytic cleavage of a methyl radical (•CH₃, -15 Da). In 2-alkylbenzofurans, the loss of the C-2 methyl group is highly favored because it triggers a structural rearrangement: the five-membered furan ring expands into a six-membered, fully aromatic benzopyrylium (chromenylium) cation . This highly conjugated, octet-compliant system represents the base peak (100% relative abundance) in the mass spectrum.

Pathway B: Carbon Monoxide (CO) Extrusion (m/z 117)

Following the formation of the oxygen-containing m/z 145 cation, the system undergoes a classic heterocyclic fragmentation: the extrusion of carbon monoxide (CO, -28 Da). The loss of CO is a universal hallmark of benzofuran and coumarin derivatives , driven by the thermodynamic stability of the neutral CO leaving group. This ring contraction yields a stable hydrocarbon cation at m/z 117 (C₉H₉⁺), which rapidly rearranges to maximize charge delocalization.

Pathway C: Deep Skeletal Cleavage (m/z 91)

Further degradation of the m/z 117 ion involves the loss of acetylene (C₂H₂) or ethylene (C₂H₄) fragments. This deep skeletal cleavage causes the remaining hydrocarbon framework to collapse into the ubiquitous tropylium cation (C₇H₇⁺) at m/z 91, a universal diagnostic marker for alkylated aromatic systems.

EI-MS fragmentation cascade of 2,5,6-trimethyl-1-benzofuran.

Quantitative Diagnostic Data

To facilitate rapid spectral interpretation, the quantitative distribution of the primary fragment ions is summarized below. The relative abundances are typical for 70 eV EI conditions.

| m/z | Expected Relative Abundance | Ion Formula | Structural Assignment & Causality |

| 160 | ~40–60% | C₁₁H₁₂O•⁺ | Molecular Ion [M]•⁺ : Stabilized by the aromatic benzofuran core. |

| 145 | 100% (Base Peak) | C₁₀H₉O⁺ | Chromenylium Cation : Formed via loss of •CH₃ from C-2; highly stable expanded ring. |

| 117 | ~20–30% | C₉H₉⁺ | Hydrocarbon Cation : Formed via extrusion of CO from the m/z 145 precursor. |

| 115 | ~10–15% | C₉H₇⁺ | Indenyl Cation : Result of H₂ loss from m/z 117, maximizing extended conjugation. |

| 91 | ~15–25% | C₇H₇⁺ | Tropylium Cation : Universal aromatic marker formed via deep skeletal cleavage. |

Self-Validating GC-EI-MS Experimental Protocol

To ensure analytical trustworthiness and reproducibility, the following protocol establishes a self-validating system. By incorporating precise tuning and isotopic pattern matching, researchers can confidently differentiate 2,5,6-trimethyl-1-benzofuran from isobaric artifacts (e.g., highly alkylated phenols or chromans).

Step-by-Step Methodology

Step 1: Instrument Calibration & Tuning

-

Tune the quadrupole or Time-of-Flight (TOF) mass analyzer using perfluorotributylamine (PFTBA).

-

Verify mass accuracy and relative abundance ratios across m/z 69, 219, and 502 to ensure optimal transmission of both low-mass hydrocarbon fragments and the intact molecular ion.

Step 2: Sample Preparation

-

Dissolve 1.0 mg of the 2,5,6-trimethyl-1-benzofuran standard in 1.0 mL of GC-grade dichloromethane (DCM).

-

Perform a 1:100 serial dilution in DCM to prevent detector saturation and mitigate unwanted ion-molecule reactions in the source.

Step 3: Chromatographic Separation

-

Column: Non-polar capillary column (e.g., HP-5MS or DB-5, 30 m × 0.25 mm × 0.25 µm).

-

Injection: Inject 1.0 µL of the diluted sample with a split ratio of 1:50. Maintain the inlet at 250 °C for instantaneous vaporization without thermal degradation.

-

Oven Program: Initial hold at 60 °C for 2 min, ramp at 10 °C/min to 280 °C, and hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

Step 4: Electron Ionization (EI)

-

Operate the MS source at 230 °C.

-

Set the ionization energy strictly to 70 eV . This standardized energy is critical to ensure the resulting fragmentation cascade matches legacy libraries (e.g., NIST/EPA/NIH).

Step 5: Data Acquisition & Isotopic Validation

-

Scan from m/z 40 to 300 at a rate of 3 scans/second.

-

Self-Validation Check: Confirm the molecular ion identity by comparing the observed M+1 (m/z 161) and M+2 (m/z 162) isotopic ratios against the theoretical C₁₁H₁₂O distribution (approximately 12.1% relative to the M+ peak due to natural ¹³C abundance).

Standardized GC-EI-MS analytical workflow for benzofuran characterization.

References

-

Title: Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. Source: Journal of Mass Spectrometry / PubMed URL: [Link]

-

Title: 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase. Source: Rapid Communications in Mass Spectrometry / PubMed URL: [Link]

-

Title: Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. Source: The Open Mass Spectrometry Journal / Bentham Open URL: [Link]

Natural Occurrence, Isolation, and Pharmacological Profiling of Trimethylbenzofurans

Executive Summary

Benzofurans represent a critical class of heterocyclic secondary metabolites widely distributed across the plant kingdom, often functioning as phytoalexins and ecological defense molecules. While the exact unsubstituted 2,5,6-trimethyl-1-benzofuran (CAS 92016-80-3) is frequently utilized as a commercial synthetic building block, its structural motifs—specifically the highly alkylated trimethylbenzofuran core—are deeply embedded in the metabolome of terrestrial plants and marine fungi. This technical guide explores the natural occurrence, self-validating isolation protocols, and pharmacological significance of naturally occurring trimethylbenzofurans, with a specific focus on the 2,3-dihydro-2,3,3-trimethylbenzofuran derivatives isolated from Glycyrrhiza species.

Botanical Sources and Natural Occurrence

The natural occurrence of trimethylbenzofuran ring systems is highly specific, typically requiring complex enzymatic cyclization pathways in the host organism.

-

Glycyrrhiza Species (Licorice Roots): The most definitive crystallographic evidence for naturally occurring trimethylbenzofurans comes from Glycyrrhiza uralensis and Glycyrrhiza glabra. These medicinal plants produce complex lipophilic phenolic compounds, such as glycyfuranocoumarins A–C and glycybridins A–K, which feature a distinct 2,3-dihydro-2,3,3-trimethylbenzofuran core [1]. Interestingly, these compounds naturally occur as racemic mixtures (approx. 1:1 R/S ratio), suggesting a non-stereoselective cyclization step in their biosynthesis.

-

Marine Fungi (Alternaria spp.): Marine-derived fungi are prolific producers of highly methylated benzofurans. For instance, marine Alternaria strains yield derivatives like 4-acetyl-5-hydroxy-3,6,7-trimethylbenzofuran-2(3H)-one, which play roles in antimicrobial defense [2].

-

Cassia fistula (Indian Laburnum): In broad phytochemical profiling, GC-MS analyses of the ethyl acetate extracts of C. fistula flowers have identified trace volatile constituents containing the trimethylbenzofuran scaffold, highlighting its presence in diverse botanical families [3].

Self-Validating Extraction and Isolation Protocols

Isolating highly alkylated benzofurans from complex plant matrices requires a rigorous, causality-driven methodology. Because these compounds are lipophilic and often occur as racemates, standard reverse-phase chromatography is insufficient. The following protocol details the isolation of trimethylbenzofuran derivatives from Glycyrrhiza roots, designed as a self-validating system to prevent extraction artifacts.

Step-by-Step Methodology

-

Matrix Disruption & Broad-Spectrum Solubilization:

-

Action: Pulverize dried Glycyrrhiza uralensis roots (e.g., 35 kg). Extract under reflux using 95% EtOH followed by a secondary 70% EtOH extraction.

-

Causality: The 5% water in the initial solvent swells the cellular matrix, allowing the high ethanol concentration to solubilize the lipophilic free phenolic compounds (trimethylbenzofurans). The subsequent 70% extraction ensures the recovery of moderately polar glycosides, maximizing total yield.

-

-

Polarity-Directed Liquid-Liquid Partitioning:

-

Action: Concentrate the crude extract in vacuo, suspend in H₂O, and partition sequentially with Ethyl Acetate (EtOAc) and n-Butanol (n-BuOH).

-

Causality: This establishes a polarity gradient. Highly polar saponins (e.g., glycyrrhizin) remain in the aqueous phase. The EtOAc fraction selectively traps the target lipophilic trimethylbenzofuran derivatives. Validation: TLC profiling of the EtOAc layer under UV 254 nm confirms the presence of conjugated aromatic systems.

-

-

Size-Exclusion & Adsorption Chromatography:

-

Action: Subject the EtOAc fraction to silica gel chromatography (eluting with CHCl₃/MeOH gradients) followed by Sephadex LH-20 (eluting with MeOH).

-

Causality: Silica gel separates the mixture based on adsorption affinities. Sephadex LH-20 acts as a molecular sieve, effectively separating the smaller trimethylbenzofuran monomers from larger, polymeric tannins.

-

-

Chiral Resolution & Absolute Configuration:

-

Action: Purify the fractions using semi-preparative RP-HPLC (75% MeCN-H₂O). Resolve the resulting racemic mixtures using chiral HPLC with an n-hexane-isopropanol (75:25, v/v) isocratic mobile phase.

-

Causality: Because the 2,3-dihydro-2,3,3-trimethylbenzofuran ring occurs naturally as a raceme, standard columns cannot separate the enantiomers. The chiral stationary phase interacts differentially with the spatial arrangement of the methyl groups, isolating the optically pure (2''R) and (2''S) enantiomers.

-

Validation: The system is self-validating. Running Electronic Circular Dichroism (ECD) on the separated fractions will show equal and opposite Cotton effects, confirming successful enantiomeric separation and ruling out structural degradation.

-

Fig 1: Self-validating chiral isolation workflow for plant-derived trimethylbenzofurans.

Pharmacological Significance: PTP1B Inhibition

The most critical bioactivity associated with naturally occurring trimethylbenzofurans is their role as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B) [1].

PTP1B is a primary negative regulator of the insulin signaling pathway. It functions by dephosphorylating the active Insulin Receptor (IR) and the Insulin Receptor Substrate (IRS), effectively shutting down cellular glucose uptake. By competitively inhibiting PTP1B, trimethylbenzofuran derivatives (such as the glycyfuranocoumarins) prevent this dephosphorylation. This maintains the activation of the PI3K/AKT signaling cascade, promoting the translocation of GLUT4 to the cell membrane and restoring insulin sensitivity—a vital mechanism for Type 2 Diabetes drug development.

Fig 2: Mechanism of trimethylbenzofuran derivatives inhibiting PTP1B to restore insulin signaling.

Quantitative Data Summaries

To facilitate comparative analysis, the structural diversity and quantitative bioactivity metrics of isolated trimethylbenzofurans are summarized below.

Table 1: Structural Diversity of Naturally Occurring Trimethylbenzofurans

| Compound Name | Core Scaffold | Source Organism | Key Bioactivity |

| Glycyfuranocoumarin A | 2,3-dihydro-2,3,3-trimethylbenzofuran | Glycyrrhiza uralensis | PTP1B Inhibition |

| Glycyfuranocoumarone A | 2,3-dihydro-2,3,3-trimethylbenzofuran | Glycyrrhiza uralensis | PTP1B Inhibition |

| Glycybridins A–K | 2,3-dihydro-2,3,3-trimethylbenzofuran | Glycyrrhiza glabra | Antioxidant / Phenolic |

| 4-acetyl-5-hydroxy-3,6,7-trimethylbenzofuran-2-one | 3,6,7-trimethylbenzofuran | Marine Alternaria sp. | Antimicrobial |

Table 2: Quantitative Bioactivity Metrics (PTP1B Inhibition)

| Compound / Enantiomer | Target Enzyme | IC₅₀ Value (µM) | Optical Rotation [α]D |

| (2''R)-Glycyfuranocoumarin A | PTP1B | ~ 4.5 | Positive (+) |

| (2''S)-Glycyfuranocoumarin A | PTP1B | ~ 5.2 | Negative (-) |

| Glycyfuranocoumarin B (Racemate) | PTP1B | ~ 6.8 | ~ 0 |

| Positive Control (Ursolic Acid) | PTP1B | ~ 3.1 | N/A |

| (Data synthesized from chiral isolation studies of G. uralensis extracts [1]) |

Conclusion

While 2,5,6-trimethyl-1-benzofuran is widely recognized as a synthetic entity, its structural analogs—specifically the highly alkylated trimethylbenzofuran cores—are vital, naturally occurring secondary metabolites. The successful isolation of these compounds relies heavily on polarity-directed partitioning and chiral chromatography. Because these derivatives exhibit potent PTP1B inhibitory activity, they represent a highly promising scaffold for the development of novel therapeutics targeting metabolic disorders and insulin resistance.

References

-

Four new PTP1B inhibitors isolated from Glycyrrhiza uralensis and the absolute configuration of 2,3-dihydro-2,3,3-trimethylbenzofurans. RSC Advances. Available at: [Link]

-

Two Decades of Research on Marine-Derived Alternaria: Structural Diversity, Biomedical Potential, and Applications. MDPI Marine Drugs. Available at: [Link]

-

Bioactive Components of Ethyl Acetate Extract of Cassia fistula Flowers. Journal of Animal and Plant Sciences. Available at:[Link]

-

Glycybridins A–K, Bioactive Phenolic Compounds from Glycyrrhiza glabra. Journal of Natural Products (ACS). Available at: [Link]

Step-by-step synthesis protocol for 2,5,6-trimethyl-1-benzofuran

Application Note: Synthesis and Purification Protocol for 2,5,6-Trimethyl-1-benzofuran

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, self-validating synthetic methodology for the preparation of 2,5,6-trimethyl-1-benzofuran, a critical intermediate in the development of biologically active compounds and crystallographic reference materials[1].

Strategic Overview & Mechanistic Rationale

The process is divided into two primary stages:

-

Preparation of the Precursor (2-Acetonyl-4,5-dimethylphenol): 4,5-Dimethyl-o-benzoquinone is reacted with acetone over an activated alumina ( Al2O3 ) surface. The alumina acts as a mild, heterogeneous basic catalyst that facilitates the enolization of acetone and its subsequent nucleophilic attack on the highly electrophilic quinone without inducing runaway polymerization[3]. The resulting o-quinol is immediately reduced using Zinc dust in acetic acid (Zn/AcOH) to yield the stable phenol intermediate[3].

-

Cyclodehydration: The intermediate undergoes an intramolecular cyclization when exposed to aqueous hydrochloric acid. The acid protonates the ketone carbonyl, increasing its electrophilicity and driving the nucleophilic attack by the adjacent phenolic hydroxyl group. Subsequent dehydration yields the aromatic 2,5,6-trimethyl-1-benzofuran[4].

Reaction pathway for the synthesis of 2,5,6-trimethyl-1-benzofuran.

Experimental Protocols: A Self-Validating Workflow

The following procedures are adapted from validated literature methods[2][3][4] and optimized for laboratory-scale execution.

Part A: Synthesis of 2-Acetonyl-4,5-dimethylphenol

Causality Check: The use of a heterogeneous catalyst ( Al2O3 ) allows for rapid termination of the addition reaction via simple filtration, preventing over-alkylation.

-

Reaction Setup: Dissolve 4.0 g of 4,5-dimethyl-o-benzoquinone in 200 mL of anhydrous acetone in a 500 mL Erlenmeyer flask[3].

-

Catalysis: Add 100 g of activated alumina ( Al2O3 ) to the solution. Shake or mechanically stir the suspension vigorously at room temperature for exactly 30 minutes[3].

-

Filtration: Decant the solution and filter off the alumina. Wash the alumina bed with an additional 20-30 mL of acetone to ensure complete transfer of the intermediate.

-

Reduction: To the combined acetone filtrate, add 20 mL of glacial acetic acid (approx. 5 mL per gram of starting quinone) and 20 g of Zinc dust (approx. 5 g per gram of quinone)[3].

-

Self-Validation (Visual Cue): Shake the mixture vigorously. The reaction is complete when the solution transitions from highly colored to completely colorless, indicating the full reduction of the quinol to the phenol[3].

-

Workup: Filter the mixture to remove unreacted Zinc. Remove the acetone under reduced pressure (rotary evaporation). Dissolve the residue in diethyl ether, wash sequentially with distilled water and saturated sodium bicarbonate solution (to neutralize residual acetic acid), dry over anhydrous Na2SO4 , and evaporate to yield the crude 2-acetonyl-4,5-dimethylphenol[3].

Part B: Cyclization to 2,5,6-Trimethyl-1-benzofuran

Causality Check: The cyclization is driven by thermodynamic stability (aromatization). The product is highly hydrophobic compared to the starting material, which drives its precipitation from the aqueous acid matrix.

-

Acidic Cyclization: Dissolve 280 mg of the intermediate (2-acetonyl-4,5-dimethylphenol) in 100 mL of 5 N Hydrochloric acid (HCl)[4].

-

Incubation: Allow the solution to stand at room temperature for 24 hours[4].

-

Self-Validation (Visual Cue): Over the 24-hour period, a distinct precipitate will form. This occurs because the resulting benzofuran lacks the hydrogen-bonding capability of the precursor phenol, rendering it insoluble in the aqueous acidic medium[4].

-

Isolation: Filter the precipitate under vacuum.

-

Purification: To achieve crystallographic-grade purity, subject the crude solid to vacuum sublimation (bath temperature 50 °C, 20 mm Hg). Finally, recrystallize the sublimed product from aqueous methanol to yield irregular needles[4].

Data Presentation & Physicochemical Parameters

The following tables summarize the critical process parameters and expected analytical data to ensure experimental reproducibility.

Table 1: Stoichiometry and Reaction Parameters

| Step | Reagent / Substrate | Quantity | Equivalents / Ratio | Conditions |

| Addition | 4,5-Dimethyl-o-benzoquinone | 4.0 g | 1.0 eq | Acetone (200 mL), RT, 30 min |

| Alumina ( Al2O3 ) | 100 g | 25x (w/w) | Heterogeneous solid | |

| Reduction | Zinc Dust | 20 g | Excess | Added to filtrate |

| Acetic Acid | 20 mL | Excess | RT, until colorless | |

| Cyclization | 2-Acetonyl-4,5-dimethylphenol | 280 mg | 1.0 eq | 5 N HCl (100 mL) |

| Reaction Time | - | - | RT, 24 hours |

Table 2: Expected Product Characterization[4]

| Parameter | Specification |

| Appearance | Irregular needles (post-recrystallization) |

| Melting Point | 53 – 54 °C |

| Elemental Analysis (Calc. for C11H12O ) | C: 82.46%; H: 7.55% |

| Elemental Analysis (Found) | C: 82.26%; H: 7.66% |

| Purification Method | Sublimation (50 °C, 20 mm Hg) + Aq. MeOH Recrystallization |

Sources

Application Notes and Protocols for the Use of 2,5,6-Trimethyl-1-Benzofuran as a Precursor in Pharmaceutical Drug Discovery

Abstract

The benzofuran scaffold is a privileged heterocyclic motif frequently found in biologically active natural products and clinically approved drugs, demonstrating a wide array of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5][6][7] This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 2,5,6-trimethyl-1-benzofuran as a versatile precursor for generating novel compound libraries. We present detailed protocols for the synthesis and derivatization of this scaffold, along with methodologies for screening these new chemical entities against key drug targets, such as protein kinases and microbial pathogens. The causality behind experimental choices, self-validating protocol design, and data interpretation are emphasized to ensure scientific integrity and reproducibility.

Introduction: The Strategic Value of the 2,5,6-Trimethyl-1-Benzofuran Scaffold

The benzofuran core is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast range of therapeutic potentials.[2][4][5][6] The 2,5,6-trimethyl-1-benzofuran scaffold offers a unique starting point for drug discovery for several key reasons:

-

Structural Rigidity and Defined Vector Space: The fused ring system provides a rigid core, which can facilitate high-affinity binding to protein targets. The methyl groups at positions 2, 5, and 6 provide specific steric and electronic properties while leaving the C3, C4, and C7 positions available for strategic derivatization.

-

Favorable Physicochemical Properties: The inherent lipophilicity of the scaffold provides a solid foundation for developing compounds with the potential for good cell permeability and oral bioavailability.

-

Synthetic Tractability: The electron-rich nature of the benzofuran ring makes it amenable to various electrophilic substitution reactions, allowing for the systematic and efficient generation of diverse compound libraries.[8]

This guide will focus on two primary derivatization strategies—Friedel-Crafts acylation and Vilsmeier-Haack formylation—to functionalize the C3 position, a common site for modification to modulate biological activity. Subsequently, we will detail protocols for screening the resulting compound libraries for two high-impact therapeutic applications: kinase inhibition and antimicrobial activity.

Synthesis and Characterization of the Precursor Scaffold

While 2,5,6-trimethyl-1-benzofuran can be sourced commercially, understanding its synthesis provides context for its reactivity. A common route involves the acid-catalyzed cyclization of a suitably substituted phenol and an α-haloketone. For the purposes of these application notes, we will presume the starting material is of high purity (≥98%).

Table 1: Physicochemical and Spectral Data for 2,5,6-Trimethyl-1-Benzofuran

| Property | Value |

| Molecular Formula | C₁₁H₁₂O |

| Molecular Weight | 160.21 g/mol |

| Appearance | Colorless to pale yellow solid/oil |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~7.2 (s, 1H, H4), ~7.0 (s, 1H, H7), ~6.2 (s, 1H, H3), ~2.4 (s, 3H, CH₃), ~2.3 (s, 3H, CH₃), ~2.2 (s, 3H, CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ~155.8, 153.2, 132.5, 128.0, 120.1, 118.9, 110.5, 101.2, 20.1, 19.8, 14.2 |

| Purity (by GC-MS) | ≥98% |

Note: NMR chemical shifts are approximate and can vary based on solvent and instrument.

Strategic Derivatization of the 2,5,6-Trimethyl-1-Benzofuran Core

The C3 position of the benzofuran ring is often a prime target for functionalization due to its reactivity. Below are detailed protocols for introducing acyl and formyl groups at this position.

Protocol 1: Friedel-Crafts Acylation at the C3 Position

This reaction introduces a keto-group, which can serve as a handle for further chemical modifications or as a key pharmacophoric element. The choice of a mild Lewis acid like zinc chloride is deliberate to improve regioselectivity and minimize potential degradation of the substrate under harsher conditions.[9]

Workflow Diagram: Friedel-Crafts Acylation

Caption: Workflow for Friedel-Crafts Acylation of the benzofuran scaffold.

Materials:

-

2,5,6-trimethyl-1-benzofuran

-

Acetyl chloride (or other acyl chloride)

-

Zinc Chloride (ZnCl₂), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1M, cold

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2,5,6-trimethyl-1-benzofuran (1.0 eq) in anhydrous DCM.

-

Reagent Addition: Add the desired acyl chloride (e.g., acetyl chloride, 1.1 eq) to the solution. Cool the mixture to 0°C using an ice bath.

-

Initiation: Slowly add anhydrous zinc chloride (1.2 eq) portion-wise, ensuring the internal temperature does not rise significantly. Causality: Portion-wise addition of the Lewis acid controls the initial exothermic reaction and prevents side-product formation.[9]

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Work-up: Cool the reaction mixture back to 0°C and carefully quench by slowly adding cold 1M HCl. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine. Trustworthiness: This washing sequence removes residual acid, unreacted reagents, and salts, which is crucial for obtaining a clean product and preventing degradation during concentration.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 3-acyl-2,5,6-trimethyl-1-benzofuran. Characterize by ¹H NMR, ¹³C NMR, and MS.

Protocol 2: Vilsmeier-Haack Formylation at the C3 Position

This reaction introduces a versatile aldehyde group, which can be used in reductive aminations, Wittig reactions, or oxidations to the carboxylic acid. The Vilsmeier reagent is a mild electrophile, making this reaction highly efficient for electron-rich heterocycles.[10][11]

Materials:

-

2,5,6-trimethyl-1-benzofuran

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

1,2-Dichloroethane (DCE), anhydrous

-

Saturated sodium acetate solution

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Vilsmeier Reagent Preparation: In a flame-dried flask under a nitrogen atmosphere, add anhydrous DMF (3.0 eq) to anhydrous DCE. Cool the solution to 0°C in an ice bath. Slowly add POCl₃ (1.2 eq) dropwise with vigorous stirring. Safety & Causality: This addition is highly exothermic. Slow, dropwise addition is critical to control the reaction and safely form the electrophilic chloromethyleniminium salt (Vilsmeier reagent).[11] Stir the mixture at 0°C for 30 minutes.

-

Formylation Reaction: To the freshly prepared Vilsmeier reagent, add a solution of 2,5,6-trimethyl-1-benzofuran (1.0 eq) in anhydrous DCE dropwise at 0°C.

-

Reaction Progression: After the addition, remove the ice bath and allow the mixture to stir at room temperature. Gentle heating (e.g., 50-60°C) may be required to drive the reaction to completion. Monitor by TLC.

-

Work-up and Hydrolysis: Once the reaction is complete, cool the mixture to 0°C. Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium acetate until the pH is neutral. Stir vigorously for 1 hour to ensure complete hydrolysis of the intermediate iminium salt to the aldehyde.

-

Extraction and Purification: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to yield pure 3-formyl-2,5,6-trimethyl-1-benzofuran. Characterize by appropriate spectroscopic methods.

Application Note 1: Screening for Protein Kinase Inhibition

Kinase inhibitors are a major class of targeted therapeutics. Benzofuran derivatives can be designed to compete with ATP for the kinase active site. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced, making it suitable for high-throughput screening.[12][13]

Screening Workflow: Kinase Inhibition Assay

Caption: High-throughput screening workflow for kinase inhibitors.

Protocol: General Kinase Inhibition Screening (e.g., using ADP-Glo™)

-

Compound Preparation: Prepare a stock solution of each synthesized benzofuran derivative in 100% DMSO. Create a serial dilution plate (e.g., 10-point, 3-fold dilutions) to determine IC₅₀ values.

-

Kinase Reaction: In a white, 384-well microplate, add the kinase reaction buffer, the target kinase, the appropriate substrate, and ATP. Causality: The ATP concentration should be at or near its Km value for the specific kinase to ensure sensitive detection of competitive inhibitors.[14]

-

Inhibition Step: Add the serially diluted compounds to the reaction wells. Include positive (no inhibitor, 100% activity) and negative (no kinase, 0% activity) controls.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

ADP Detection (Step 1): Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

-

ADP Detection (Step 2): Add Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase reaction into ATP and provides luciferase/luciferin to generate a luminescent signal proportional to the ADP amount. Incubate for 30 minutes.

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Normalize the data to the controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value for each compound.

Table 2: Representative Data from Kinase Inhibition Screen

| Compound ID | Derivatization | Target Kinase | IC₅₀ (nM) |

| BZF-001 | Precursor | Kinase A | >10,000 |

| BZF-AC-01 | 3-acetyl | Kinase A | 850 |

| BZF-AC-02 | 3-(4-chlorobenzoyl) | Kinase A | 75 |

| BZF-CHO-01 | 3-formyl | Kinase A | 1,200 |

Application Note 2: Screening for Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new antibiotics.[1] Benzofuran derivatives have shown promise as antimicrobial agents.[1][15] The Kirby-Bauer disk diffusion test is a widely used, low-cost method for preliminary screening of antimicrobial activity.[16][17]

Protocol: Kirby-Bauer Disk Diffusion Susceptibility Test

-

Inoculum Preparation: From a pure culture of the test microorganism (e.g., Staphylococcus aureus), prepare a bacterial suspension in sterile saline or broth. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[18]

-

Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum. Press the swab against the inside of the tube to remove excess fluid. Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure confluent growth.[19]

-

Disk Application: Prepare sterile paper disks (6 mm diameter). Impregnate each disk with a standard amount (e.g., 10 µL) of a known concentration of the test compound dissolved in DMSO. Allow the solvent to evaporate completely.

-

Placement: Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plate, pressing gently to ensure full contact. Also include a positive control disk (e.g., ampicillin) and a negative control disk (DMSO only).

-

Incubation: Invert the plates and incubate at 35 ± 2°C for 16-24 hours.

-

Data Analysis: Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters. The size of the zone is proportional to the susceptibility of the organism to the compound.[17][19]

Table 3: Representative Data from Antimicrobial Disk Diffusion Screen

| Compound ID | Test Organism | Concentration on Disk | Zone of Inhibition (mm) |

| BZF-AC-01 | S. aureus | 25 µg | 14 |

| BZF-AC-02 | S. aureus | 25 µg | 22 |

| BZF-CHO-01 | S. aureus | 25 µg | 9 |

| Ampicillin (Control) | S. aureus | 10 µg | 28 |

| DMSO (Control) | S. aureus | 10 µL | 0 |

Conclusion and Future Outlook

The 2,5,6-trimethyl-1-benzofuran scaffold is a synthetically accessible and highly versatile precursor for generating libraries of novel compounds with significant therapeutic potential. The derivatization protocols provided herein offer robust and reproducible methods for functionalizing the core structure. The subsequent screening protocols for kinase inhibition and antimicrobial activity serve as foundational assays for identifying promising lead compounds. Further optimization through structure-activity relationship (SAR) studies, guided by these initial screening results, can lead to the development of potent and selective drug candidates. The combination of rational design, efficient synthesis, and robust biological evaluation makes this scaffold a valuable asset in modern pharmaceutical drug discovery.

References

-

Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Clinical Infectious Diseases, 49(8), 1249–1255. Retrieved from [Link]

-

Nielsen, T. E., et al. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. ACS Combinatorial Science, 19(4), 256-261. Retrieved from [Link]

-

Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. Retrieved from [Link]

-

Asif, M. (2015). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Chemical and Pharmaceutical Research, 7(12), 647-656. Retrieved from [Link]

-

Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039-1045. Retrieved from [Link]

-

What are kinase assays? (2020). BMG LABTECH. Retrieved from [Link]

-

Tenover, F. C. (2024). Antimicrobial Susceptibility Testing. StatPearls. Retrieved from [Link]

-

Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (Eds.). (2007). Antimicrobial Susceptibility Testing Protocols. CRC Press. Retrieved from [Link]

-

Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology. Retrieved from [Link]

-

Substituted benzofuran. (n.d.). In Wikipedia. Retrieved March 28, 2026, from [Link]

-

Xu, M., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27510-27540. Retrieved from [Link]

-

Sarsam, L. S., & Ali, A. H. (2023). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. International Journal of Scientific Development and Research, 8(5), 1258-1268. Retrieved from [Link]

-

Asif, M. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. International Journal of Chemical and Pharmaceutical Sciences, 7(3), 125-131. Retrieved from [Link]

-

Choi, H. D., et al. (2012). Crystal structure of 3-(4-bromophenylsulfonyl)-2,5,6-trimethyl-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2892. Retrieved from [Link]

-

Antimicrobial Susceptibility Testing. (n.d.). APEC. Retrieved from [Link]

-

Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. (2017). Request PDF on ResearchGate. Retrieved from [Link]

-

Sridharan, V., & Suryavanshi, G. (2011). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences Review and Research, 8(1), 133-140. Retrieved from [Link]

-

Hossain, M. L. (2019). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses, 96, 474-491. Retrieved from [Link]

-

Al-Zaydi, K. M. (2013). One-pot synthesis of benzofurans via heteroannulation of benzoquinones. Molecules, 18(6), 6329-6339. Retrieved from [Link]

-

Cilibrizzi, A., et al. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 25(10), 2327. Retrieved from [Link]

-

Cilibrizzi, A., et al. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 25(10), 2327. Retrieved from [Link]

-

Xu, M., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27510-27540. Retrieved from [Link]

-

A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

-

Khan, I., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Retrieved from [Link]

-

Kumar, A., et al. (2024). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. Frontiers in Chemistry, 12. Retrieved from [Link]

-

Nakamura, S., et al. (2022). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. Scientific Reports, 12(1), 1081. Retrieved from [Link]

-

Benzofuran synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. International Journal of Molecular Sciences, 23(21), 13354. Retrieved from [Link]

-

Xu, M., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27510-27540. Retrieved from [Link]

-

Xu, M., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen. Retrieved from [Link]

-

Choi, H. D., et al. (2012). 3-(4-Bromophenylsulfinyl)-2,5,6-trimethyl-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2934. Retrieved from [Link]

-

Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. (2013). International Journal of Organic Chemistry, 3(1), 31-37. Retrieved from [Link]

-

Kumar, D., & Kumar, N. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(40), 24905-24931. Retrieved from [Link]

-

Wyrębek, B., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1553. Retrieved from [Link]

-

Khan, S. A., & Asiri, A. M. (2015). Benzofuran: An Emerging Scaffold for Antimicrobial Agents. ResearchGate. Retrieved from [Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 3. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. ijpcbs.com [ijpcbs.com]

- 11. benchchem.com [benchchem.com]

- 12. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]

- 13. bmglabtech.com [bmglabtech.com]

- 14. reactionbiology.com [reactionbiology.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. asm.org [asm.org]

- 18. apec.org [apec.org]

- 19. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for the Chromatographic Separation of 2,5,6-trimethyl-1-benzofuran

Introduction: The Significance of Purifying 2,5,6-trimethyl-1-benzofuran

The benzofuran moiety is a privileged heterocyclic scaffold found in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1] 2,5,6-trimethyl-1-benzofuran, as a specific analogue, holds potential as a key intermediate or a final active molecule in medicinal chemistry and materials science. Synthetic routes to such molecules often yield a mixture of the desired product along with unreacted starting materials, isomers, and other byproducts.[2]

Achieving high purity of the target compound is a non-negotiable prerequisite for its use in further applications, be it for accurate characterization, biological screening, or as a building block in complex syntheses. The presence of impurities can lead to erroneous biological data, side reactions, and compromised product quality. This guide provides a detailed exposition of robust chromatographic methods for the isolation and purification of 2,5,6-trimethyl-1-benzofuran, designed to be both scientifically rigorous and practically applicable in a laboratory setting.

Physicochemical Properties and Separation Rationale

The molecular structure of 2,5,6-trimethyl-1-benzofuran—a fused aromatic benzofuran core with three methyl groups—dictates its chromatographic behavior.

-

Polarity: The compound is predominantly nonpolar due to the hydrophobic nature of the aromatic rings and the alkyl substituents. The ether oxygen in the furan ring introduces a slight polar character, but the overall molecule is expected to have low polarity and be highly soluble in common organic solvents like ethyl acetate, dichloromethane, and hexanes.[3]

-

Chromatographic Strategy: This nonpolar nature makes 2,5,6-trimethyl-1-benzofuran an ideal candidate for normal-phase chromatography, where it will have a moderate affinity for a polar stationary phase like silica gel.[4] It can also be effectively separated using reversed-phase chromatography, where it will strongly interact with a nonpolar stationary phase.[2][5]

The choice between these two primary modes depends on the polarity of the impurities that need to be removed.

-

Normal-Phase Chromatography is excellent for separating the target compound from more polar impurities, which will be strongly retained on the column.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is ideal for removing less polar, "greasier" impurities, as the target compound will be retained while the more nonpolar species are retained even more strongly.[5]

Application Note 1: Bulk Purification via Normal-Phase Flash Chromatography